molecular formula C14H14O2 B597798 Ethyl 2-methyl-1-naphthoate CAS No. 103244-32-2

Ethyl 2-methyl-1-naphthoate

Cat. No. B597798
M. Wt: 214.264
InChI Key: SVNMJCHGVZYPHV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-naphthoate is a chemical compound with the molecular formula C14H14O2 . It has a molecular weight of 214.260 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-1-naphthoate consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .

Scientific Research Applications

  • Photodimerization in Aqueous Solution

    Ethyl 2-naphthoate, among other derivatives, was studied for photodimerization in cucurbit[8]uril aqueous solutions. The findings indicated that CB[8] can encapsulate two molecules of ethyl 2-naphthoate, facilitating a cubane-like photodimer formation. This study highlights the impact of cavity size and alkyl substitutes on the photochemical reactivity of 2-naphthoate derivatives (Lei et al., 2008).

  • Fluorescence and Intersystem Crossing

    In another study, the effects of substitution and hydrogen bonding on fluorescence and intersystem crossing in naphthaldehydes and their derivatives, including ethyl 2-naphthoate, were examined. The research revealed interesting fluorescence properties and provided insights into the relationship between molecular structure and radiationless transition (Kitamura & Baba, 1975).

  • Synthetic Studies on Sorigenins

    Ethyl 4-hydroxy-2-naphthoate, a derivative, was utilized in synthetic studies for the production of methoxynaphtho furanones. These compounds are of interest for their potential applications in organic synthesis and chemical research (Horii et al., 1962).

  • Reactions with Ammonia and Aniline

    A study focused on the reactions of ethyl 1,3-dihydroxy-2-naphthoate with ammonia and aniline, providing insights into the production of specific amides and anilides. These findings are significant for understanding the chemical behavior of ethyl 2-methyl-1-naphthoate derivatives (Huang, 1958).

  • Molecular Mechanics Study

    The inclusion complexes of 2-methyl naphthoate with α- and β-cyclodextrins were studied using molecular mechanics. This research provides valuable insights into the interactions of ethyl 2-methyl-1-naphthoate derivatives with cyclodextrins and their potential applications in pharmaceuticals and chemistry (Madrid et al., 1997).

  • Site-Selective Suzuki-Miyaura Reactions

    Ethyl 3,5-bis(trifluoromethylsulfonyloxy)-2-naphthoate was studied for Suzuki-Miyaura reactions, showcasing site-selective synthesis of various diaryl-2-naphthoates. This research contributes to the field of organic synthesis, particularly in the selective formation of complex molecules (Ibad et al., 2011).

  • Electro-oxidation of Alkyl Naphthalenes

    A study investigated the electro-oxidation of alkyl naphthalenes, including ethyl-derivatives, in acetone and water solutions. This research is significant for understanding the electrochemical properties and potential applications of ethyl 2-methyl-1-naphthoate in electro-oxidation processes (Sioda & Frankowska, 2004).

Safety And Hazards

Ethyl 2-methyl-1-naphthoate should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only in well-ventilated areas and personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

ethyl 2-methylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNMJCHGVZYPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-1-naphthoate

Citations

For This Compound
4
Citations
JH Brewster, AM Fusco - The Journal of Organic Chemistry, 1963 - ACS Publications
… (0.0935 mole) of ethyl 2-methyl-1 -naphthoate was photobrominated with 14.95 g. (0.0935 mole) of bromine in carbon tetrachloride andadded to liquid methylamine.The product was …
Number of citations: 16 pubs.acs.org
AM FUSCO - 1964 - search.proquest.com
… O935 mole) of ethyl 2-methyl-1-naphthoate was photobreninated with lly. 95 g. (O. … O935 mole) of ethyl 2-methyl-1-naphthoate and lOO ml. of dry carbon tetrachloride. The dropping …
Number of citations: 2 search.proquest.com
H Çetinkaya - 2017 - search.proquest.com
… Preparation of Ethyl 2-Methyl-1-naphthoate (133) from 2-Methyl-1-naphthoic Acid (132) ............................................................... 26 3.3. Benzylic Bromination of Ethyl 2-Methyl-1-naphthoate (…
Number of citations: 2 search.proquest.com
S Mayr, M Marin-Luna, H Zipse - The Journal of Organic …, 2021 - ACS Publications
Relative rates for the Lewis base-mediated acylation of secondary and primary alcohols carrying large aromatic side chains with anhydrides differing in size and electronic structure …
Number of citations: 6 pubs.acs.org

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